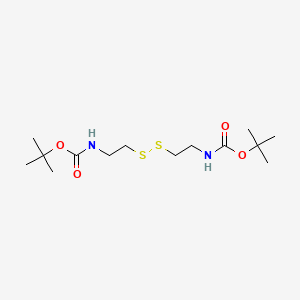

Di-Boc-cystamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTMWZADMHBLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393924 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-10-8 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-Boc-cystamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Di-Boc-Cystamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-Boc-cystamine, a disulfide-containing diamine protected by tert-butyloxycarbonyl (Boc) groups, is a pivotal building block in modern bioconjugation and drug delivery systems. Its unique chemical architecture, featuring acid-labile amine protecting groups and a redox-sensitive disulfide bond, allows for its versatile application in creating sophisticated, stimuli-responsive biomaterials. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization and use, and its applications in the development of targeted therapeutics.

Chemical Properties of this compound

This compound, systematically named tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate, is a white solid at room temperature.[1][2] Its core structure consists of a cystamine backbone with both amine functionalities protected by Boc groups. This protection renders the amines unreactive under neutral or basic conditions, allowing for selective reactions at other sites. The key chemical features that define its utility are the acid-labile nature of the Boc protecting groups and the susceptibility of the disulfide bond to cleavage under reducing conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈N₂O₄S₂ | [2][3] |

| Molecular Weight | 352.51 g/mol | [3] |

| Appearance | White powder/solid | [1][2] |

| Melting Point | 118 - 122 °C | [2] |

| CAS Number | 67385-10-8 | [3] |

| Purity (typical) | ≥ 98.0% (TLC), ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [2] |

Solubility

Reactivity

The reactivity of this compound is primarily governed by its two key functional motifs: the Boc-protected amines and the disulfide bond.

The tert-butyloxycarbonyl (Boc) groups are stable under neutral and basic conditions but are readily cleaved under acidic conditions.[5] This allows for the selective deprotection of the amine groups to yield the free diamine, cystamine, or for further functionalization at the newly exposed amine sites.

Experimental Protocol: Boc Deprotection

A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]

-

Reagents: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 50% v/v solution in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting cystamine salt can be used directly or neutralized with a base.

-

The disulfide bond is the key to this compound's application in redox-responsive systems. This bond is stable under normal physiological conditions but can be cleaved by reducing agents, such as dithiothreitol (DTT) or glutathione (GSH), the latter of which is found in high concentrations inside cells.[6][7] This cleavage results in the formation of two free thiol groups.

Experimental Protocol: Disulfide Bond Reduction

-

Reagents: this compound, a suitable buffer (e.g., phosphate-buffered saline, PBS), Dithiothreitol (DTT).

-

Procedure:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

Dilute the stock solution into the desired aqueous buffer.

-

Add an excess of DTT (typically 10-100 mM).

-

Incubate the reaction mixture at room temperature or 37°C.

-

The cleavage can be monitored by HPLC or by using Ellman's reagent to detect the formation of free thiols.

-

Characterization of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The spectrum is characterized by a prominent singlet for the protons of the two tert-butyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Expected ¹H NMR Signals (in CDCl₃):

-

A sharp singlet around δ 1.45 ppm corresponding to the 18 protons of the two tert-butyl groups.[1]

-

A multiplet around δ 3.4 ppm corresponding to the four protons of the two methylene groups adjacent to the nitrogen atoms (-CH₂-NH-).

-

A multiplet around δ 2.8 ppm corresponding to the four protons of the two methylene groups adjacent to the sulfur atoms (-S-CH₂-).

-

A broad singlet corresponding to the two N-H protons of the carbamate groups.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with ESI or EI source.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.

-

Expected Results:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 352.5 or 353.5, respectively.

-

Common fragmentation patterns may include the loss of one or both Boc groups (loss of 100 or 200 Da) and cleavage of the disulfide bond.[1] A characteristic fragment at m/z 57 corresponds to the tert-butyl cation.[1]

-

Applications in Drug Development

This compound's unique properties make it a valuable tool in the design of advanced drug delivery systems.

Redox-Responsive Drug Delivery

The disulfide bond in this compound is the cornerstone of its use in creating drug carriers that release their payload in response to a reducing environment. This is particularly relevant for cancer therapy, as the intracellular environment of tumor cells has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[8][9] Nanoparticles, hydrogels, and other drug delivery systems can be crosslinked with this compound or its derivatives.[10][11][12] These systems remain stable in the bloodstream but disassemble upon entering a tumor cell, releasing the encapsulated drug directly at the site of action.

Caption: Redox-responsive drug delivery using this compound crosslinked nanoparticles.

Linker in Bioconjugation

This compound serves as a versatile cleavable linker in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[13][14] After deprotection of the Boc groups, the resulting free amines can be functionalized to attach a cytotoxic drug. The disulfide bond allows for the specific release of the drug inside the target cell.

References

- 1. scispace.com [scispace.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. digital.csic.es [digital.csic.es]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. Cysteine-Based Redox-Responsive Nanoparticles for Fibroblast-Targeted Drug Delivery in the Treatment of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox-responsive cystamine conjugated chitin–hyaluronic acid composite nanogels | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Di-Boc-cystamine: A Technical Guide to a Redox-Responsive Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Di-Boc-cystamine is a chemically modified version of the naturally occurring disulfide-containing compound, cystamine. The introduction of two tert-butoxycarbonyl (Boc) protecting groups to the amine functionalities enhances its utility in chemical synthesis, particularly in the development of sophisticated drug delivery systems and modified peptides. Its core utility lies in the inherent redox sensitivity of the disulfide bond, which can be cleaved in reducing environments, such as those found within tumor cells. This targeted cleavage mechanism makes this compound a valuable building block for creating "smart" biomaterials that can release therapeutic payloads in a controlled and site-specific manner.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₈N₂O₄S₂ | [1][2][3][4][5] |

| Molecular Weight | 352.51 g/mol | [1][2][3][4] |

| IUPAC Name | tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | [1] |

| Synonyms | N,N'-Bis-tert-butoxycarbonyl-cystamine, this compound | [2][5] |

| CAS Number | 67385-10-8 | [2][3] |

| Appearance | White powder/solid | [5] |

| Melting Point | 120-122 °C | [3][5] |

Redox-Responsive Cleavage: Mechanism of Action

The central feature of this compound and its derivatives in drug delivery is the disulfide bond, which is stable under normal physiological conditions but susceptible to cleavage in the presence of reducing agents. A primary biological reducing agent is glutathione (GSH), which is found in significantly higher concentrations inside cells, particularly tumor cells, compared to the extracellular matrix. The high intracellular GSH concentration facilitates the cleavage of the disulfide bond, leading to the disassembly of the drug carrier and the release of the encapsulated therapeutic agent directly at the target site. This mechanism enhances drug efficacy while minimizing off-target toxicity.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of redox-responsive polymers using cystamine (the deprotected form of this compound) and the subsequent formation of drug-loaded nanoparticles. These methods are adapted from established procedures in the literature.

Synthesis of a Cross-linked Cystamine-Based Polymer

This protocol describes the synthesis of a cross-linked polymer where cystamine serves as a redox-sensitive linker, a foundational step for creating drug delivery vehicles.

Materials:

-

Cystamine dihydrochloride

-

Trimesoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Distilled water

Procedure:

-

Prepare a 0.2 M solution of NaOH in distilled water.

-

Dissolve cystamine dihydrochloride (0.003 mol) in 50 mL of the 0.2 M NaOH solution in a beaker with constant stirring.

-

Prepare a solution of trimesoyl chloride (0.001 mol) in 25 mL of DCM.

-

Add the trimesoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring.

-

Continue stirring the reaction mixture for 5 hours at room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with distilled water and DCM.

-

Dry the final polymer product in a vacuum oven over silica gel.[1]

Preparation of Drug-Loaded Redox-Responsive Nanoparticles

This protocol outlines the formation of drug-loaded nanoparticles from a cystamine-containing amphiphilic polymer via a dialysis method.

Materials:

-

Redox-responsive amphiphilic block copolymer (e.g., synthesized using a cystamine-based linker)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

-

Dissolve 10 mg of the redox-responsive copolymer and a specified amount of the hydrophobic drug in 2 mL of DMF.

-

Under gentle stirring, add the polymer-drug solution dropwise to 5 mL of PBS (pH 7.4).

-

Transfer the resulting solution into a dialysis bag.

-

Dialyze the solution against PBS at room temperature for 24 hours, with frequent changes of the dialysis buffer, to remove the organic solvent and allow for nanoparticle self-assembly.

-

The resulting nanoparticle suspension can be used for further characterization and in vitro studies. For long-term storage, the nanoparticle solution can be lyophilized.

In Vitro Drug Release Study

This protocol details how to assess the redox-responsive release of a drug from the synthesized nanoparticles in the presence of a reducing agent like dithiothreitol (DTT), which mimics the intracellular environment.

Materials:

-

Drug-loaded nanoparticle suspension

-

PBS (pH 7.4)

-

Dithiothreitol (DTT)

-

Centrifugal filter units

Procedure:

-

Prepare two sets of drug-loaded nanoparticle suspensions in PBS.

-

To one set of samples, add DTT to a final concentration of 10 mM to simulate a reducing environment. The other set without DTT will serve as the control.

-

Incubate both sets of samples at 37°C with gentle shaking.

-

At predetermined time points, take an aliquot from each sample and centrifuge it using a centrifugal filter unit to separate the released drug from the nanoparticles.

-

Quantify the amount of drug in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.

The following workflow illustrates the general process from polymer synthesis to the evaluation of drug release.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Nonenzymatic, Self-Elimination Degradation Mechanism of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijntr.org [ijntr.org]

- 5. Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Di-Boc-cystamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-di-tert-butoxycarbonyl-cystamine (Di-Boc-cystamine), a valuable reagent in chemical synthesis and drug development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow to facilitate a thorough understanding of the process.

Introduction

This compound is a protected form of cystamine where both primary amine functionalities are masked with tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial in multi-step syntheses, preventing the nucleophilic amino groups from participating in unintended side reactions. The presence of the disulfide bond makes this compound a useful building block for introducing cleavable linkages in drug delivery systems, protein cross-linking studies, and the synthesis of various biologically active molecules. The Boc protecting groups can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cystamine dihydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base is essential to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the free amine on the Boc anhydride.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cystamine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend cystamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Basification: To the stirred suspension, add triethylamine (2.2 - 2.5 eq) dropwise at room temperature. Stir the mixture for 20-30 minutes to ensure the formation of the free base of cystamine.

-

Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (2.2 - 2.5 eq) in DCM dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often an oily or waxy solid.

Quantitative Data for Synthesis

| Parameter | Value |

| Reactants | |

| Cystamine dihydrochloride | 1.0 molar equivalent |

| Di-tert-butyl dicarbonate | 2.2 - 2.5 molar equivalents |

| Triethylamine | 2.2 - 2.5 molar equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12 - 18 hours |

| Typical Yield | |

| Crude Product Yield | > 90% |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products such as mono-Boc-cystamine, and any residual reagents. The two primary methods for purification are recrystallization and flash column chromatography.

Purification Workflow

Caption: Purification and characterization workflow.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethyl acetate/Hexane, Methanol/Water)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Crystallization: Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes cloudy. Reheat the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., Hexane/Ethyl acetate gradient)

-

Compressed air or pump

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane/Ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.45 | s | 18H, -C(CH₃)₃ |

| ~2.82 | t | 4H, -S-CH₂- | |

| ~3.47 | q | 4H, -CH₂-NH- | |

| ~4.96 | s | 2H, -NH- | |

| ¹³C NMR | ~28.5 | -C(CH₃)₃ | |

| ~38.5 | -S-CH₂- | ||

| ~40.0 | -CH₂-NH- | ||

| ~79.5 | -C(CH₃)₃ | ||

| ~156.0 | -C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

Mass Spectrometry

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺: 353.16, [M+Na]⁺: 375.14 |

Note: M represents the molecular weight of this compound (352.51 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Insufficient base; Hydrolysis of (Boc)₂O. | Extend reaction time; Ensure stoichiometric amount of base is used; Use anhydrous solvents. |

| Presence of Mono-Boc-cystamine | Insufficient amount of (Boc)₂O used. | Use a slight excess of (Boc)₂O; Purify carefully using flash column chromatography with a shallow gradient. |

| Oily Product After Purification | Residual solvent; Product may have a low melting point. | Dry the product under high vacuum for an extended period; Attempt recrystallization from a different solvent system. |

| Broad NMR Signals | Presence of impurities; Sample aggregation. | Re-purify the sample; Use a different NMR solvent or adjust the concentration. |

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined protocols and utilizing the provided data for characterization, researchers can confidently prepare this important building block for their synthetic endeavors in drug discovery and materials science. Careful attention to reaction conditions and purification techniques is paramount to obtaining a high-purity product.

A Technical Guide to Di-Boc-Cystamine: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-Boc-cystamine, a critical reagent in modern biochemistry and drug development. Valued for its disulfide bond and Boc-protected amine groups, this compound is a versatile building block for creating redox-responsive systems, particularly in targeted drug delivery and peptide synthesis.

Core Properties and Identification

This compound, systematically named tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate, is a symmetrical molecule derived from cystamine.[1] The presence of tert-butyloxycarbonyl (Boc) protecting groups on both amine functions allows for controlled chemical synthesis, while the central disulfide bond provides a cleavable linkage responsive to reducing environments.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 67385-10-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₈N₂O₄S₂ | [1][2][3] |

| Molecular Weight | 352.51 g/mol | [3][4] |

| Melting Point | 118 - 122 °C | [2] |

| Appearance | White powder/solid | [2] |

| Purity | ≥98.0% (TLC) | [4][5] |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates that this compound should be handled with care in a laboratory setting. It is classified as a hazardous substance.[5]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Code | Precautionary Statements (Selected) |

| Acute toxicity, Oral (Category 4) | H302 | P264: Wash skin thoroughly after handling.[5] |

| Skin irritation (Category 2) | H315 | P270: Do not eat, drink or smoke when using this product.[5] |

| Eye irritation (Category 2) | H319 | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Storage: Store at 0 - 8 °C.[2] Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[5]

Core Applications and Logical Workflow

This compound is primarily used as a cleavable crosslinking agent.[6] Its utility stems from a two-stage deprotection and cleavage capability. First, the Boc groups can be removed under acidic conditions to yield free amines. Second, the disulfide bond can be cleaved in a reducing environment, such as the high glutathione (GSH) concentrations found inside cells.[7] This dual-release mechanism makes it an ideal component for sophisticated drug delivery systems.[7]

Caption: Logical workflow for the application of this compound.

Experimental Protocols

The following sections detail key experimental methodologies for the manipulation and use of this compound.

Protocol 1: Boc-Group Deprotection (Acidic Cleavage)

This protocol describes the removal of the Boc protecting groups to expose the primary amines, a necessary step before conjugation or further modification at these sites. The deprotection is typically achieved with strong acids.

Materials:

-

This compound or a this compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[3]

-

Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[2][3] Reaction times can range from 15 minutes to several hours depending on the substrate.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

For work-up, dissolve the resulting residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution may occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine product, typically as a TFA salt.

Caption: Experimental workflow for Boc-group deprotection of this compound.

Protocol 2: Reductive Cleavage of the Disulfide Bond

This protocol outlines the cleavage of the central disulfide bond, which is the key to its use in redox-responsive systems. This is typically performed using a thiol-containing reducing agent like dithiothreitol (DTT).

Materials:

-

Cystamine-containing compound (e.g., product from Protocol 1)

-

Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)

-

Standard laboratory glassware

Procedure:

-

Dissolve the cystamine-containing compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of DTT in the same buffer.

-

Add an excess of the DTT solution to the solution of the cystamine compound. A 10- to 100-fold molar excess of DTT is common.

-

Allow the reaction to proceed at room temperature. The cleavage is usually rapid.

-

The progress of the cleavage can be monitored by techniques such as HPLC or by using Ellman's reagent to quantify the resulting free thiol groups.

-

The product of the reaction will be the corresponding free thiol (in this case, cysteamine or a cysteamine-conjugate). Further purification may be required to separate the product from the oxidized DTT and excess reagent.

References

The Boc Protecting Group in Cystamine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the manipulation of amine-containing compounds. For cystamine, a disulfide-containing diamine, the Boc group provides a robust and reversible means of masking one or both of its primary amino functionalities. This selective protection is critical for the synthesis of complex molecules, especially in the development of sophisticated drug delivery systems and bioconjugates. The acid-lability of the Boc group allows for its facile removal under mild conditions, ensuring the integrity of the disulfide bond and other sensitive functional groups. This technical guide provides an in-depth overview of the mechanism of action of Boc protecting groups in cystamine, detailed experimental protocols for its synthesis and deprotection, and its application in the construction of redox-responsive drug delivery vehicles.

Mechanism of Action of the Boc Protecting Group

The utility of the Boc group in protecting amines lies in its ability to decrease the nucleophilicity of the nitrogen atom by converting it into a carbamate. This transformation is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

Protection of Cystamine

The protection of cystamine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol.[1] The reaction can be performed with or without a base. In the absence of a base, the protonated carbamate is neutralized by the tert-butyl carbonate anion.[1] When a base such as triethylamine (TEA) is used, it deprotonates the protonated amine, driving the reaction to completion.[2]

Due to the presence of two primary amino groups in cystamine, both mono- and di-protection are possible, leading to the formation of N-Boc-cystamine and N,N'-di-Boc-cystamine, respectively. The stoichiometry of the reactants, particularly Boc₂O, can be adjusted to favor the formation of the desired product.

Deprotection of Boc-Protected Cystamine

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[4] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation can be scavenged or can eliminate a proton to form isobutene.[5] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4]

Experimental Protocols

Synthesis of Mono-Boc-Cystamine

This protocol describes the synthesis of N-tert-butoxycarbonyl-cystamine.

Materials:

-

Cystamine dihydrochloride

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Deionized water

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure: [1]

-

Dissolve cystamine dihydrochloride (10 mmol) and triethylamine (30 mmol) in methanol (20 mL) in a flask.

-

To this solution, add a solution of di-tert-butyl dicarbonate (10 mmol) in methanol (10 mL) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature in the dark under a nitrogen atmosphere for 6 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in deionized water (10 mL).

-

Add 1 M NaH₂PO₄ solution (30 mL, pH 4.2) and extract with diethyl ether (3 x 30 mL) to remove any di-Boc-cystamine byproduct.

-

Adjust the pH of the aqueous layer to 10.0 with 1 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (6 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain mono-Boc-cystamine as a yellow viscous syrup.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~43% | [1] |

| ¹H NMR (400 MHz, D₂O, ppm) | δ 4.96 (s, 1H, NH), 3.47 (q, 2Η, CH₂N), 3.07(q, 2 Η, CH₂N), 2.82 (t, 4H, CH₂S), 1.52 (s, 2H, NH₂), 1.45 (s, 9H, t-BuO) | [1] |

Synthesis of N,N'-di-Boc-Cystamine

While a specific detailed protocol for N,N'-di-Boc-cystamine was not found in a single source, a general procedure can be adapted from standard Boc protection protocols for diamines. The key is to use at least two equivalents of Boc₂O.

Materials:

-

Cystamine dihydrochloride

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure (Proposed):

-

Dissolve cystamine dihydrochloride (10 mmol) in a mixture of THF (50 mL) and water (25 mL).

-

Add a base (e.g., TEA, 22 mmol or NaOH to adjust pH to ~10).

-

Add a solution of di-tert-butyl dicarbonate (22 mmol, 2.2 equivalents) in THF (20 mL) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC for the disappearance of the starting material and mono-Boc-cystamine.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| ¹H NMR Spectrum | A spectrum is available for comparison. | [6] |

| ¹³C NMR and Yield | Data not explicitly found in the searched literature. |

Deprotection of Boc-Protected Cystamine

This protocol describes a general procedure for the acid-catalyzed deprotection of Boc-cystamine.

Materials:

-

Boc-protected cystamine (mono- or di-Boc)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure: [4]

-

Dissolve the Boc-protected cystamine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected cystamine. Alternatively, if the hydrochloride salt is desired, a 4M HCl solution in dioxane can be used for deprotection, and the product often precipitates and can be collected by filtration.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically high to quantitative, depending on the workup. | [1] |

| Reaction Time | 30 minutes to a few hours. | [4] |

Application in Redox-Responsive Drug Delivery

The disulfide bond in cystamine is susceptible to cleavage in a reducing environment, such as that found inside cells due to the high concentration of glutathione (GSH).[8] This property makes Boc-cystamine an excellent building block for creating "smart" drug delivery systems that release their payload in response to a specific biological trigger.

Synthesis of a Boc-Cystamine-Containing Polymer for Drug Delivery

This protocol outlines the synthesis of a poly(caprolactone) (PCL) polymer functionalized with Boc-cystamine, which can be further modified for drug conjugation.

Materials:

-

PCL-NPC (N-succinimidyl carbonate-functionalized PCL)

-

Mono-Boc-cystamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), dry

-

Methanol, cold

Procedure: [1]

-

Dissolve PCL-NPC (0.5 mmol), mono-Boc-cystamine (1 mmol), and triethylamine (0.5 mL) in dry DCM (10 mL).

-

Stir the solution under a nitrogen atmosphere for 24 hours.

-

Filter the solution and concentrate it under reduced pressure.

-

Precipitate the polymer by adding cold methanol.

-

Collect the polymer powder (PCL-Cys-Boc-Mono).

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >70% | [1] |

Deprotection and Functionalization for Drug Delivery

The Boc group on the polymer can be removed to expose a primary amine, which can then be used to conjugate a drug or a targeting ligand.

Procedure: [1]

-

Dissolve the PCL-Cys-Boc-Mono polymer (0.3 mmol) in DCM (25 mL).

-

Add trifluoroacetic acid (TFA) (5 mL) to the solution at 0 °C.

-

Stir the mixture in an ice bath for 15 minutes.

-

Remove the DCM and TFA by evaporation under reduced pressure.

-

Add methanol (10 mL) and evaporate to remove residual TFA.

-

Isolate the resulting polymer (PCL-Cys-NH₂) by precipitation in cold diethyl ether and dry in a vacuum.

The resulting polymer with a free amine can then be functionalized with a drug. The disulfide bond within the polymer backbone allows for the degradation of the nanoparticle and release of the conjugated drug in a reducing environment.

Conclusion

The Boc protecting group is an indispensable tool in the chemistry of cystamine, enabling the selective modification of its amino groups. The straightforward and high-yielding protection and deprotection protocols make it an ideal choice for multi-step syntheses. The unique disulfide bond of cystamine, combined with the versatility of Boc chemistry, has paved the way for the development of innovative redox-responsive drug delivery systems. These systems hold great promise for targeted cancer therapy by facilitating the release of therapeutic agents specifically within the reducing environment of tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and materials science.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound(67385-10-8) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

Solubility Profile of Di-Boc-Cystamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-Boc-cystamine, a disulfide-containing diamine protected by tert-butyloxycarbonyl (Boc) groups, is a crucial building block in medicinal chemistry and drug development. Its applications range from a linker in antibody-drug conjugates (ADCs) to a component in targeted drug delivery systems and the synthesis of modified peptides. Understanding the solubility of Di-Boc-cystamine in various organic solvents is paramount for its effective handling, purification, and use in synthetic protocols. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in their laboratory work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈N₂O₄S₂ | [1] |

| Molecular Weight | 352.51 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 120-122 °C | |

| CAS Number | 67385-10-8 |

Solubility of this compound: A Qualitative Overview

While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from solvents used in its synthesis, purification, and related applications. The Boc protecting groups significantly decrease the polarity of the parent cystamine molecule, rendering it more soluble in a range of common organic solvents.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on its use in experimental procedures.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Rationale / Common Use |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Commonly used as a reaction solvent for Boc protection and in purification steps like chromatography. |

| Chloroform | CHCl₃ | 4.1 | Soluble | Similar to DCM, used in synthetic and purification processes involving Boc-protected compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A common solvent for reactions involving Boc-protected amines. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Often used as a solvent for extraction and chromatography of moderately polar compounds like this compound. |

| Methanol (MeOH) | CH₃OH | 5.1 | Soluble to Moderately Soluble | Used in the synthesis of related compounds and for deprotection of Boc groups with HCl. Its polarity suggests it may be a good solvent, potentially for recrystallization when mixed with a less polar co-solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble to Moderately Soluble | Similar to methanol, used in purification and as a reaction solvent. The related compound cystamine dihydrochloride is noted to be insoluble in ethanol. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. The related compound, mono-Boc-cystamine, is soluble in DMSO.[2] |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Insoluble | A non-polar solvent; this compound's polarity from the carbamate and disulfide groups likely limits its solubility. |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | A non-polar solvent, unlikely to dissolve this compound. |

| Water | H₂O | 10.2 | Insoluble | The hydrophobic Boc groups and the overall low polarity of the molecule make it insoluble in water. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following general protocol for the gravimetric method can be adapted.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrated, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has been completely removed, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Solubility is then calculated using the following formula:

Solubility (g/L) = Mass of dissolved this compound (g) / Volume of filtered solution (L)

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis and Purification of this compound: A Conceptual Overview

The synthesis of this compound typically involves the reaction of cystamine dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent for this reaction and the subsequent purification steps provides insight into its solubility.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data remains sparse in the literature, a qualitative assessment based on its use in synthesis and purification indicates good solubility in moderately polar to non-polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and moderate solubility in polar protic solvents like methanol and ethanol. For precise applications, it is highly recommended that researchers determine the solubility experimentally using the provided protocol. The workflows presented offer a logical guide for both solubility determination and understanding the context of solvent choice in the synthesis and purification of this important chemical entity.

References

A Technical Guide to the Stability and Storage of Di-Boc-cystamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Di-Boc-cystamine, a critical reagent in bioconjugation, peptide synthesis, and drug delivery systems, possesses a unique structure containing both a cleavable disulfide bond and acid-labile Boc-protecting groups.[1][2][3] Its stability is paramount to ensuring reproducible and successful experimental outcomes. This technical guide provides an in-depth analysis of the stability profile of this compound, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties of this compound

This compound, systematically named N,N'-Bis-tert-butoxycarbonyl-cystamine, is a white powder at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| Synonyms | N,N'-Bis-tert-butoxycarbonyl-cystamine | [1][3] |

| CAS Number | 67385-10-8 | [1][3][4] |

| Molecular Formula | C₁₄H₂₈N₂O₄S₂ | [1][3][4] |

| Molecular Weight | 352.51 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 118 - 122 °C | [1][4] |

| Purity | ≥98.0% | [1][4] |

| Solubility | Soluble in organic solvents such as DMSO. |

Chemical Stability and Degradation

The stability of this compound is dictated by its two primary functional components: the central disulfide bond and the terminal tert-butyloxycarbonyl (Boc) protecting groups.

2.1. Intrinsic Stability

-

Boc Protecting Group: The Boc group is known to be robust under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[5] It also exhibits thermal lability, with prolonged exposure to temperatures above 85-90°C potentially causing deprotection.[5]

-

Disulfide Bond: The disulfide bond is prone to cleavage in the presence of reducing agents (e.g., dithiothreitol, β-mercaptoethanol) through reduction or thiol-disulfide exchange reactions.[6] Conversely, it is relatively stable under normal ambient and handling conditions in the absence of such agents.[7]

2.2. Potential Degradation Pathways

There are two primary degradation pathways for this compound: reductive cleavage of the disulfide bond and acid-catalyzed hydrolysis of the Boc groups.

2.3. Stability in Solution

While specific long-term stability data for this compound in various solvents is not extensively published, inferences can be drawn from related compounds like cystamine. Aqueous solutions of disulfide-containing compounds can be unstable. For cystamine, it is recommended to prepare aqueous solutions fresh and not store them for more than a day.[8] Degradation in solution is often accelerated by alkaline pH, elevated temperatures, and exposure to light.[6][9] To minimize oxidation of any reduced thiol species that may form, the use of deoxygenated solvents and an inert atmosphere is advisable.[10]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

3.1. Storage Conditions

| Form | Temperature | Atmosphere | Light | Container | Duration |

| Solid | 0 - 8 °C | Inert gas (e.g., Argon) recommended | Protect from light | Tightly sealed | Refer to manufacturer's expiry date. |

| Solution (in DMSO) | -20 °C to -80 °C | Inert gas recommended | Protect from light (amber vials) | Tightly sealed, single-use aliquots | Short-term (days to weeks); prepare fresh whenever possible.[8] |

| Solution (Aqueous) | 2 - 8 °C | Not Recommended | Not Recommended | Not Recommended | Not recommended for storage >24 hours.[8] |

3.2. Handling Guidelines

-

Inert Atmosphere: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture.[5][10]

-

Solvent Preparation: For preparing solutions, use high-purity, anhydrous solvents. If using aqueous buffers, they should be thoroughly degassed.[10]

-

Avoid Contaminants: Prevent contact with strong acids, which can cleave the Boc groups, and reducing agents, which will cleave the disulfide bond.[5][6]

-

Thermal Exposure: Minimize exposure to high temperatures to prevent thermal degradation of the Boc groups.[5]

-

Aliquoting: For solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[11]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its stability can be assessed using forced degradation studies and chromatographic analysis.

4.1. Protocol: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cpchem.com [cpchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Introduction to disulfide bond chemistry in bioconjugation

An In-depth Technical Guide to Disulfide Bond Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Disulfide Bond

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol (-SH) groups, is a cornerstone of protein structure and function.[][2] In nature, these bonds are critical for stabilizing the tertiary and quaternary structures of proteins, particularly those secreted into the oxidative extracellular environment.[3][4] In the field of bioconjugation, the unique redox-sensitive nature of the disulfide bond has been harnessed to create reversible linkages between biomolecules. This property is especially valuable in drug delivery, where a therapeutic payload must remain stably attached to its carrier (e.g., an antibody) in the bloodstream, but be readily released in the reducing environment inside a target cell.[5][][7]

This guide provides a comprehensive overview of the fundamental chemistries, key strategies, and practical protocols for utilizing disulfide bonds in bioconjugation, with a particular focus on the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).

Core Chemistry of Disulfide Bonds

The utility of disulfide bonds in bioconjugation stems from their dynamic reactivity under different physiological conditions. The key reactions are thiol-disulfide exchange and reduction.

Thiol-Disulfide Exchange

This is a reversible reaction where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'').[8][9] This results in the formation of a new disulfide bond and the release of a new thiolate.[9] This exchange is the basis for creating cleavable bioconjugates. The equilibrium of the reaction can be shifted by using specific reagents, such as those that release a stable leaving group like pyridine-2-thione, which provides a convenient spectrophotometric handle to monitor the reaction.[10][11]

Disulfide Reduction

To create sites for conjugation, existing disulfide bonds within a protein can be cleaved using reducing agents. In antibodies like IgG1, the interchain disulfides (connecting heavy and light chains) are more solvent-accessible and susceptible to reduction than the intrachain disulfides, which are buried within the protein domains.[][12][13] This differential reactivity allows for site-selective generation of free thiols.

Common reducing agents include:

-

Dithiothreitol (DTT): A strong reducing agent, but as a thiol-containing compound, excess DTT must be removed prior to conjugation to avoid competing with the desired reaction.[14]

-

Tris(2-carboxyethyl)phosphine (TCEP): A milder, odorless, and more stable reducing agent.[15] TCEP is often preferred because it does not contain a thiol group and therefore does not require removal before the addition of a thiol-reactive payload.[14]

Key Bioconjugation Strategies

Conjugation to Reduced Native Disulfides

This is a widely used strategy, especially for antibodies. The selective reduction of interchain disulfides generates a defined number of reactive cysteine thiols (e.g., up to 8 for an IgG1), which can then be targeted with a thiol-reactive linker-payload.[][12] The most common reaction for this step is maleimide chemistry.

Maleimide-Thiol Chemistry: Maleimide groups react rapidly and specifically with thiol groups under mild conditions (pH 6.5-7.5) via a Michael addition mechanism to form a stable thioether bond.[16][17] At pH values above 7.5, maleimides can also react with amines, reducing the selectivity of the conjugation.[17]

A significant consideration with maleimide conjugates is the stability of the resulting thioether bond. It can undergo a retro-Michael reaction, particularly in vivo, where the reformed maleimide can then react with other thiols, such as those on serum albumin.[17] This can lead to "payload migration" and off-target toxicity.[17]

Disulfide Re-bridging

To address the homogeneity and stability challenges of traditional maleimide conjugation, disulfide re-bridging strategies have been developed.[13][15] In this approach, a reduced interchain disulfide is targeted with a bifunctional reagent that covalently links both cysteine thiols, thereby "re-bridging" the connection while simultaneously attaching the payload.[12][13] This method produces more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and restores the stabilizing influence of the covalent bridge.[12][13] Reagents like bis-alkylating linkers or next-generation maleimides (NGMs) are used for this purpose.[12][13]

Application in Antibody-Drug Conjugates (ADCs)

Disulfide linkers are a major class of cleavable linkers used in ADCs.[7] Their stability in the bloodstream and susceptibility to cleavage by high intracellular concentrations of glutathione (GSH) provide a robust mechanism for targeted drug release.[5][7]

The stability of the disulfide bond itself can be tuned. Introducing steric hindrance via alkyl substitution adjacent to the disulfide bond increases its stability in circulation but can slow its intracellular cleavage.[5] Achieving the optimal balance between stability and efficient release is a key challenge in ADC design.[5]

Quantitative Data Summary

The efficiency and outcome of disulfide bioconjugation are highly dependent on reaction parameters.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Optimal Range | Rationale & Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Maximizes chemoselectivity for thiols. Above pH 7.5, competitive reaction with amines (e.g., lysine) increases.[17] |

| Temperature | 4°C to Room Temp. | Reactions are typically rapid. Lower temperatures can be used to control the reaction rate and improve stability.[18] |

| Maleimide:Thiol Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[18] The optimal ratio must be determined empirically. |

| Buffer | Phosphate, HEPES, Tris | Buffers should be free of thiol-containing compounds. Buffers should be degassed to prevent re-oxidation of free thiols.[14] |

| Additives | 1-5 mM EDTA | A chelating agent like EDTA is recommended to sequester metal ions that can catalyze thiol oxidation.[14] |

Table 2: Stability and Reduction Rates of Disulfide Catabolites

| Disulfide Linkage | Reductant (3.3x excess) | Half-life (t½, min) | Key Finding |

|---|---|---|---|

| Cys-DM1 (0 methyl groups) | DTT (50 µM) | 0.9 | Unhindered disulfides are rapidly reduced.[5] |

| Cys-DM1 (0 methyl groups) | GSH (50 µM) | 1.1 | |

| Cys-DM3 (1 methyl group) | DTT (50 µM) | 1.4 | Steric hindrance from adjacent methyl groups increases stability and slows reduction.[5] |

| Cys-DM3 (1 methyl group) | GSH (50 µM) | 2.1 | |

| Lys-SPDB-DM4 (2 methyl groups) | DTT (50 µM) | 2.9 | |

| Lys-SPDB-DM4 (2 methyl groups) | GSH (50 µM) | 16 |

(Data adapted from a study on maytansinoid (DM) catabolites, where Cys- and Lys- prefixes denote the amino acid residue from which the catabolite is derived.[5])

Experimental Protocols

Protocol 1: Selective Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) to generate free thiols for conjugation.

-

Buffer Preparation : Prepare a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.5 containing 1-5 mM EDTA.[14] Degassing can be achieved by vacuum application or by bubbling with an inert gas like argon or nitrogen.

-

Antibody Preparation : Dissolve the antibody in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[14]

-

Reducing Agent Preparation : Prepare a fresh stock solution of TCEP hydrochloride in water or the degassed buffer.

-

Reduction Reaction : Add a 10-100x molar excess of TCEP to the antibody solution.[14] The optimal TCEP concentration and incubation time must be determined empirically for each antibody to achieve selective reduction of interchain disulfides while leaving intrachain bonds intact.[14]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[14]

-

Verification (Optional but Recommended) : Before proceeding, confirm the generation of free thiols and quantify their concentration using Ellman's reagent (DTNB).[14]

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-activated payload to the reduced antibody from Protocol 1.

-

Payload Preparation : Prepare a 10 mM stock solution of the maleimide-activated linker-payload in an anhydrous organic solvent such as DMSO or DMF.

-

Conjugation Reaction : Add the maleimide-payload stock solution to the reduced antibody solution. A 10-20x molar excess of the dye/payload over the antibody is a recommended starting point. Perform this addition while gently stirring or vortexing.

-

Incubation : Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional) : To quench any unreacted maleimide groups, a molar excess of a thiol-containing compound like N-acetylcysteine can be added.

-

Purification : Remove unconjugated payload and reaction byproducts. This is typically achieved by size exclusion chromatography (SEC) or dialysis. The final ADC should be thoroughly characterized for purity, aggregation, and drug-to-antibody ratio (DAR).

Conclusion

Disulfide bond chemistry offers a versatile and powerful toolkit for bioconjugation. The ability to form stable yet cleavable linkages has been a critical enabler for the development of targeted therapeutics like ADCs. While traditional methods based on reduction and maleimide coupling are well-established, they present challenges related to homogeneity and in vivo stability. Newer strategies, such as disulfide re-bridging, are overcoming these limitations, paving the way for the next generation of precisely engineered, highly stable, and effective bioconjugates. A thorough understanding of the underlying chemical principles, reaction kinetics, and practical methodologies is essential for researchers aiming to harness the full potential of disulfide chemistry in their drug development programs.

References

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Disulfide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Di-Boc-cystamine in peptide and protein chemistry

An In-depth Technical Guide on the Role of Di-Boc-cystamine in Peptide and Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyloxycarbonyl (Boc)-cystamine is a strategically protected chemical entity that serves as a cornerstone in modern bioconjugation, peptide chemistry, and drug delivery design. Its structure features a central, reductively cleavable disulfide bond flanked by two amine groups, each temporarily masked by an acid-labile Boc protecting group. This dual-protection scheme allows for the stable incorporation of a cystamine linker into complex molecules under a variety of conditions, followed by selective deprotection and conjugation. Its primary role is to function as a latent, cleavable linker, particularly in the development of redox-responsive systems. These systems remain stable in extracellular environments but are designed to release therapeutic payloads in the reducing intracellular milieu of target cells, such as tumors with high glutathione concentrations. This guide details the chemistry, core applications, quantitative performance, and key experimental protocols related to the use of this compound and its derivatives in advanced biochemical applications.

Introduction to this compound

The Core Chemistry

This compound, formally known as bis(2-(tert-butoxycarbonylamino)ethyl) disulfide, is a derivative of the naturally occurring disulfide compound, cystamine. The key features of its structure are:

-

A Central Disulfide Bond (-S-S-): This bond is relatively stable in oxidative environments, such as the bloodstream, but is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or endogenous glutathione (GSH).[1][] This redox sensitivity is the foundation of its use in targeted drug delivery.[3]

-

Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] It is stable under basic and nucleophilic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the primary amines.[5][6] This acid lability allows for selective deprotection without disturbing the disulfide core.

This orthogonal protection strategy—acid-labile amine protection and reduction-labile disulfide linkage—makes this compound a versatile tool for multi-step synthetic schemes in peptide and protein chemistry.[4][7]

Principle of Application: A Two-Stage Latent Linker

The utility of this compound originates from its function as a stable precursor to a reactive linker. The synthetic process typically involves two key stages:

-

Stage 1: Boc Deprotection. The molecule is first treated with a strong acid like TFA to remove the Boc groups.[5] This exposes two primary amine functionalities, converting the inert precursor into a reactive diamine-disulfide linker. This step is often performed after the initial incorporation of the this compound moiety into a larger molecule.

-

Stage 2: Conjugation and/or Cleavage. The newly exposed amines can be used as handles for conjugation to other molecules (e.g., peptides, drugs, or polymers) via standard amine chemistry. The central disulfide bond remains intact, ready to be cleaved upon exposure to a reducing environment.

This staged reactivity allows chemists to build complex bioconjugates, such as antibody-drug conjugates (ADCs), where a payload is connected to a targeting moiety via the cystamine linker.[8][9][]

Core Applications

Reductively Cleavable Linker in Drug Delivery

The most prominent application of the cystamine core derived from this compound is in the creation of "smart" drug delivery systems.[3] Many pathologies, particularly cancer, are associated with a significant redox potential difference between the extracellular and intracellular environments.[] Tumor cells, for instance, maintain a high intracellular concentration of glutathione (GSH) (1–10 mM), whereas the concentration in blood plasma is significantly lower (~2 µM).[11]

This gradient is exploited by linking a therapeutic agent to a carrier (like an antibody or nanoparticle) using a cystamine-based disulfide bond. The resulting conjugate remains stable in circulation, minimizing off-target toxicity.[][12] Upon internalization into a target cell, the high GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the active drug precisely at the site of action.[][11][13] This strategy enhances therapeutic efficacy while reducing systemic side effects.[]

Crosslinking Agent for Responsive Biomaterials

The diamine structure of deprotected this compound makes it an effective crosslinking agent. It can be incorporated into polymer networks, such as hydrogels, to create redox-sensitive biomaterials.[1][3] These hydrogels can be loaded with therapeutic agents. In a stable state, the drug is entrapped within the crosslinked matrix. However, when exposed to a reducing environment, the disulfide crosslinks are cleaved, causing the hydrogel to swell or disassemble and release its payload.[1] This approach is valuable for creating materials for controlled drug release and tissue engineering applications.[1]

Intermediate in Peptide and Protein Modification

In peptide and protein science, this compound serves as a building block for introducing disulfide tethers or for bioconjugation. After Boc deprotection, the resulting cystamine diamine can be coupled to the carboxyl groups of amino acid side chains (e.g., aspartic acid, glutamic acid) or the C-terminus of a peptide using standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[14] This allows for the creation of peptide-drug conjugates or the introduction of specific structural constraints into a peptide sequence. Cysteine conjugation is a primary method for creating antibody-drug conjugates with controlled drug-to-antibody ratios (DAR).[][16]

Key Chemical Transformations and Performance Data

The successful application of this compound relies on the high efficiency of its key chemical transformations: synthesis, deprotection, and cleavage.

Quantitative Performance Data

The following tables summarize representative quantitative data for the key reactions involving this compound and related structures.

| Reaction Type | Description | Reagents/Conditions | Yield/Efficiency | Reference |

| Synthesis | Synthesis of N,N'-Bis(Boc-Gly)cystamine, a close structural and functional analogue. | Boc-Gly-ONSu, cystamine·2HCl, DIPEA in DMA | 62% | [17] |

| Boc Deprotection | Deprotection of various N-Boc protected amines and sulfamides. | Heteropolyacid in DCM at room temperature. | Quantitative | [18] |

| Boc Deprotection | Deprotection of various N-Boc protected amines. | Water-mediated at 90-100 °C. | 90-97% | [4] |

| Conjugation | Thiol-Michael addition of a protected cysteine to an activated acrylate. | 50 mM reagent concentration. | 99% (in 2 min) | [19] |